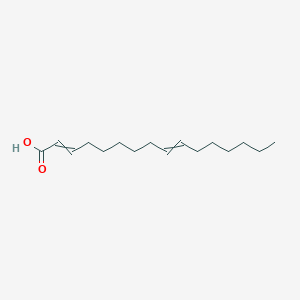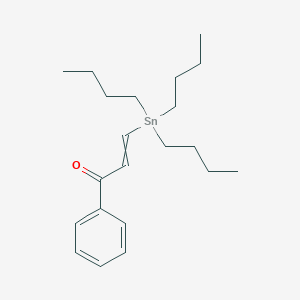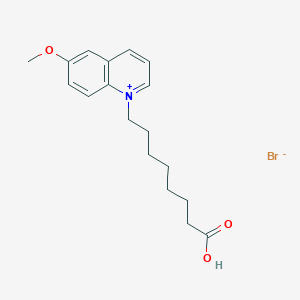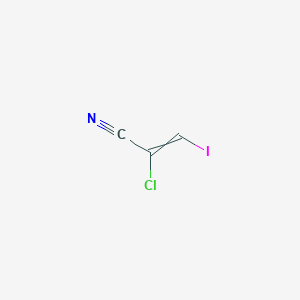
2-Chloro-3-iodoprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-iodoprop-2-enenitrile is an organic compound with the molecular formula C₃HClIN It is a halogenated nitrile, characterized by the presence of both chlorine and iodine atoms attached to a propenenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodoprop-2-enenitrile typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-chloro-3-bromoprop-2-enenitrile is treated with an iodide source under suitable conditions to replace the bromine atom with iodine. The reaction is usually carried out in an organic solvent like acetone or acetonitrile, with the addition of a base such as potassium carbonate to facilitate the halogen exchange .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar principles as the laboratory synthesis. The choice of reagents and reaction conditions is optimized for scalability, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-iodoprop-2-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the propenenitrile backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with this compound in the presence of a base like sodium hydroxide or potassium carbonate.
Electrophiles: Electrophilic addition reactions can be carried out using reagents such as bromine or hydrogen halides.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while addition reactions with hydrogen halides can produce halogenated nitriles .
Applications De Recherche Scientifique
2-Chloro-3-iodoprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-iodoprop-2-enenitrile involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-bromoprop-2-enenitrile
- 2-Chloro-3-fluoroprop-2-enenitrile
- 2-Chloro-3-iodoprop-1-ene
- 2-Chloro-3-oxoprop-2-enenitrile
Uniqueness
2-Chloro-3-iodoprop-2-enenitrile is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity patterns compared to other halogenated nitriles. This dual halogenation allows for selective functionalization and the formation of diverse derivatives, making it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
143246-28-0 |
|---|---|
Formule moléculaire |
C3HClIN |
Poids moléculaire |
213.40 g/mol |
Nom IUPAC |
2-chloro-3-iodoprop-2-enenitrile |
InChI |
InChI=1S/C3HClIN/c4-3(1-5)2-6/h1H |
Clé InChI |
JPABNNHEVHPSCT-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C#N)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


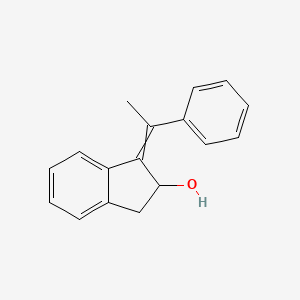
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)
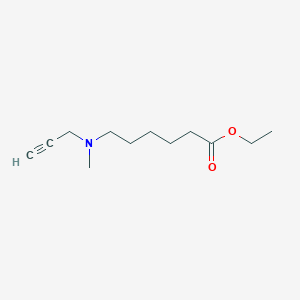
![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)
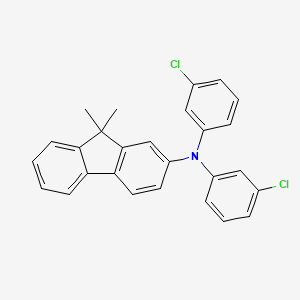
![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
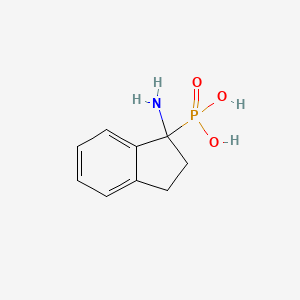
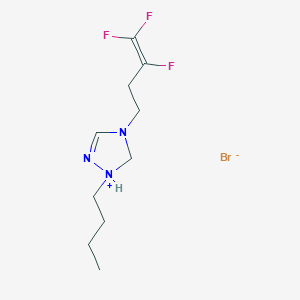
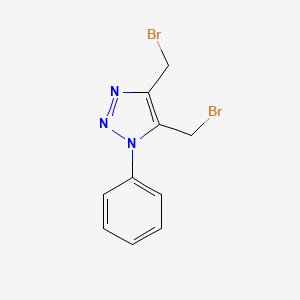
![2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide](/img/structure/B12543507.png)
